羽扇豆甙

描述

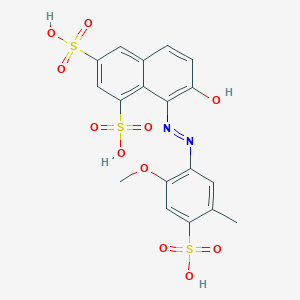

Bartsioside is a natural product with the molecular formula C15H22O8 . It is an iridoid glucoside, a class of monoterpenes .

Synthesis Analysis

Bartsioside is synthesized from acyclic diphosphate precursors, often accompanied by one or more ring closures . A predictive network successfully identified an aucubin synthase in American beautyberry (Callicarpa americana) that converts bartsioside to aucubin .

Molecular Structure Analysis

Bartsioside has a molecular weight of 330.33 g/mol . Its structure includes 8 hydrogen bond acceptors, 5 hydrogen bond donors, and 4 freely rotating bonds . The InChI string representation of Bartsioside is 1S/C15H22O8/c16-5-8-2-1-7-3-4-21-14 (10 (7)8)23-15-13 (20)12 (19)11 (18)9 (6-17)22-15/h2-4,7,9-20H,1,5-6H2/t7-,9-,10+,11-,12+,13-,14+,15+/m1/s1 .

Chemical Reactions Analysis

Bartsioside can be oxidized to aucubin by a cytochrome P450 enzyme from Callicarpa americana .

Physical and Chemical Properties Analysis

Bartsioside has a density of 1.5±0.1 g/cm3, a boiling point of 608.0±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.9 mmHg at 25°C . Its molar refractivity is 77.7±0.4 cm3, and it has a polar surface area of 129 Å2 .

科学研究应用

植物种类中的生物合成

羽扇豆甙,一种环烯醚萜苷,在各种植物物种中大黄酚的生物合成中起着重要作用。Damtoft(1994)发现,羽扇豆甙与其他化合物一起,被并入白花地黄和毛泡桐等物种中大黄酚。这一发现对于理解这些植物中的代谢途径至关重要 (Damtoft,1994).

植物属中的化学分类标记

羽扇豆甙在各种植物属中用作化学分类标记。Andrzejewska-Golec 等人(1993)和 Bello 等人(2018)分别报道了它在车前草属和 Vitex grandifolia 中的存在,突出了它在区分植物物种和亚属中的重要性 (Andrzejewska-Golec 等,1993),(Bello 等,2018).

抗炎特性

在抗炎特性的背景下,羽扇豆甙已被研究其对细胞系统中花生四烯酸代谢的影响。Benito 等人(2000)评估了羽扇豆甙和其他环烯醚萜苷的潜在抗炎活性,特别是抑制血栓素 B2 释放,这是炎症过程的一部分 (Benito 等,2000).

在环烯醚萜苷分离和鉴定中的作用

Breinholt 等人(1990)对小金鱼草的研究导致了羽扇豆甙和其他环烯醚萜苷的分离和鉴定,表明了它在植物化学研究和植物代谢物研究中的重要性 (Breinholt 等,1990).

作用机制

Target of Action

Bartsioside is an anti-inflammatory agent . It is primarily targeted towards the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is a key enzyme involved in the conversion of arachidonic acid into inflammatory prostaglandins .

Mode of Action

Bartsioside interacts with the COX-2 enzyme, inhibiting its activity . The binding of Bartsioside to COX-2 is facilitated by key residues His90, Phe518, Ile517, and Ser353 . This interaction results in the inhibition of the enzyme’s ability to convert arachidonic acid into inflammatory prostaglandins .

Biochemical Pathways

The primary biochemical pathway affected by Bartsioside is the arachidonic acid pathway . By inhibiting the COX-2 enzyme, Bartsioside prevents the conversion of arachidonic acid into inflammatory prostaglandins . This results in a reduction of inflammation, given the role of prostaglandins in promoting inflammation .

Pharmacokinetics

Like other terpenoids, it is expected to have certain drug-like properties

Result of Action

The primary result of Bartsioside’s action is a reduction in inflammation . By inhibiting the COX-2 enzyme, Bartsioside prevents the production of inflammatory prostaglandins . This leads to a decrease in inflammation, making Bartsioside a potential candidate for the treatment of inflammatory conditions .

Action Environment

The efficacy and stability of Bartsioside, like many other compounds, can be influenced by various environmental factors. Factors such as pH and temperature can affect the structure and function of enzymes, potentially impacting the effectiveness of Bartsioside . .

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O8/c16-5-8-2-1-7-3-4-21-14(10(7)8)23-15-13(20)12(19)11(18)9(6-17)22-15/h2-4,7,9-20H,1,5-6H2/t7-,9+,10+,11+,12-,13+,14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHJZJFIDNMNBS-DNRYLMBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C([C@H]2[C@@H]1C=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Bartsioside and where is it found?

A1: Bartsioside is an iridoid glucoside, a type of secondary metabolite found in various plant species. It is frequently observed in the Scrophulariaceae family, including the genus Plantago [] and Bellardia [, ], and is also present in Cistanche species [].

Q2: What are the potential applications of Bartsioside?

A2: While research is ongoing, Bartsioside has demonstrated potential in several areas:

- Allelopathy: It exhibits inhibitory effects on the radicle growth of Orobanche cumana, a parasitic plant affecting sunflower crops, suggesting a possible role in bioherbicide development [].

- Anti-inflammatory Activity: In vitro studies indicate Bartsioside might possess anti-inflammatory properties [], although further research is needed to confirm these effects and elucidate the mechanisms of action.

Q3: How does Bartsioside contribute to the taxonomy of plants?

A3: The presence and distribution of specific iridoid glucosides, including Bartsioside, can be valuable for taxonomic classification. Studies suggest Bartsioside plays a significant role in the taxonomy of the genus Plantago, particularly within the subgenus Psyllium [].

Q4: What is the role of Bartsioside in the biosynthesis of picrosides?

A4: Bartsioside is identified as a potential intermediate in the biosynthetic pathway of picrosides, particularly picroside I and II, which are pharmacologically active compounds found in the medicinal herb Picrorhiza kurroa [].

Q5: How does the structure of Bartsioside relate to its activity?

A5: While specific structure-activity relationship (SAR) studies focused solely on Bartsioside are limited in the provided literature, research on related iridoids suggests that the pattern of substitution, particularly hydroxylation, can influence their biological activities []. Further investigation is needed to determine the precise structural features of Bartsioside that contribute to its observed effects.

Q6: Are there any known methods for synthesizing Bartsioside?

A6: The provided research papers primarily focus on the isolation and identification of Bartsioside from natural sources. There is no mention of specific synthetic routes for Bartsioside in these studies.

Q7: What analytical techniques are commonly used to identify and quantify Bartsioside?

A7: Various chromatographic and spectroscopic techniques are employed to study Bartsioside:

- Isolation and Purification: Researchers often utilize techniques like silica gel column chromatography, Sephadex LH-20 column chromatography, and HPLC for isolating and purifying Bartsioside [, ].

- Structure Elucidation: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, HMBC, and HMQC experiments, along with Mass Spectrometry (MS), are crucial for determining the structure of Bartsioside [].

- Quantification: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV detectors [] or Mass Spectrometry (MS), are frequently employed for quantifying Bartsioside in plant extracts.

Q8: Has the biosynthetic pathway of Bartsioside been elucidated?

A8: Recent research has utilized cheminformatic analysis and phylogenetic information to propose biosynthetic pathways for iridoid glucosides, including Bartsioside, in Lamiaceae []. This research identified a cytochrome P450 enzyme from Callicarpa americana that catalyzes the oxidation of Bartsioside to Aucubin, providing insights into a key step in the pathway.

Q9: What is the ecological significance of Bartsioside?

A9: Bartsioside, as part of the iridoid glucoside family, likely plays a role in plant defense mechanisms. These compounds are often bitter and can deter herbivores. Further research is necessary to fully understand the ecological impact and potential environmental fate of Bartsioside.

Q10: Are there any known quality control measures for Bartsioside?

A10: While specific quality control measures for Bartsioside are not explicitly mentioned in these papers, the use of HPLC fingerprinting for characterizing Cistanche tubulosa from different regions highlights the importance of analytical techniques in ensuring the quality and consistency of plant materials containing Bartsioside []. Implementing standardized analytical methods and reference materials would be essential for quality control in the context of potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B3329597.png)

![2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B3329635.png)

![3,4-Dihydro-2H-benzo[1,4]thiazine-6-carbaldehyde](/img/structure/B3329644.png)

![N-[(2,2-Dimethylpropanoyl)oxy]benzamide](/img/structure/B3329648.png)